Isorhamnetin-3-O-neohespeidoside is a flavonoid compound characterized by the molecular formula C28H32O16 and a molecular weight of 624.55 g/mol. This compound is a glycoside of isorhamnetin, which is a methylated derivative of quercetin. Isorhamnetin-3-O-neohespeidoside is primarily isolated from natural sources such as Pollen typhae and exhibits a yellow powder appearance, being soluble in methanol and other organic solvents .
Information on the safety profile of Calendoflavoside is scarce. As with any new compound, proper handling and safety precautions are recommended during research.
Research on Calendoflavoside is in its early stages. More studies are needed to understand its:
These reactions play a crucial role in the compound's stability and reactivity in biological systems.
Isorhamnetin-3-O-neohespeidoside exhibits several biological activities:
These activities contribute to its potential therapeutic applications.
Synthesis of Isorhamnetin-3-O-neohespeidoside can be achieved through:
These methods are essential for producing the compound for research and pharmaceutical applications.
Isorhamnetin-3-O-neohespeidoside has several applications:
These applications highlight its versatility in various industries.
Research on interaction studies involving Isorhamnetin-3-O-neohespeidoside includes:
These studies are crucial for understanding its role in pharmacology and potential side effects.
Isorhamnetin-3-O-neohespeidoside shares structural similarities with several other flavonoids. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Isorhamnetin | C17H12O7 | Methylated derivative of quercetin |
Quercetin | C15H10O7 | Well-known antioxidant and anti-inflammatory |
Isorhamnetin-3-O-glucoside | C22H22O11 | Similar glycosylation pattern |
Isorhamnetin-3-O-neohespeidoside stands out due to its unique glycosylation pattern with neohesperidin, which may enhance its solubility and bioavailability compared to other flavonoids. Its specific biological activities also differentiate it from structurally similar compounds, making it a subject of interest for further research in pharmacology and nutrition.
The biosynthesis of Isorhamnetin-3-O-neohesperidoside represents a complex multi-step process that involves the coordinated action of several enzymatic pathways within host plant systems [1] [2]. The compound belongs to the flavonoid-3-O-glycosides class, which are phenolic compounds containing a flavonoid moiety that is O-glycosidically linked to a carbohydrate moiety at the C3-position [3].
The glycosylation process begins with the formation of activated sugar donors, primarily uridine diphosphate sugars, which serve as the substrate for glycosyltransferase enzymes [4]. In the case of Isorhamnetin-3-O-neohesperidoside, the process involves two distinct sugar units: glucose and rhamnose, which form the characteristic neohesperidoside disaccharide moiety [5] [6].
The initial glycosylation step involves the attachment of glucose to the 3-hydroxyl position of isorhamnetin through the action of uridine diphosphate-dependent glycosyltransferases [7]. These enzymes, commonly referred to as flavonoid 3-O-glycosyltransferases, demonstrate substrate specificity for flavonol aglycones and utilize uridine diphosphate-glucose as the sugar donor [8] [7].
Following the initial glucosylation, the formation of the complete neohesperidoside moiety requires the subsequent attachment of rhamnose to the glucose unit. This process involves rhamnosyltransferase enzymes that catalyze the formation of an alpha-1,2 glycosidic linkage between rhamnose and the previously attached glucose [6] [9]. The rhamnosyltransferase activity depends on the availability of uridine diphosphate-rhamnose, which is synthesized through the action of rhamnose synthase enzymes that convert uridine diphosphate-glucose to uridine diphosphate-rhamnose [6].
Research has demonstrated that the glycosylation of flavonoids serves multiple physiological functions in plants, including increased solubility, enhanced stability, and improved cellular compartmentalization [4]. The specific glycosylation pattern observed in Isorhamnetin-3-O-neohesperidoside contributes to its unique chemical properties and biological activities within the host plant system [10].
Glycosylation Step | Enzyme | Substrate | Product | Linkage Type |
---|---|---|---|---|
Initial sugar activation | Uridine diphosphate-glucose pyrophosphorylase | Glucose-1-phosphate + Uridine triphosphate | Uridine diphosphate-glucose | N/A |
Rhamnose sugar formation | Uridine diphosphate-rhamnose synthase | Uridine diphosphate-glucose | Uridine diphosphate-rhamnose | N/A |
Primary glycosylation | Flavonoid 3-O-glycosyltransferase | Isorhamnetin + Uridine diphosphate-glucose | Isorhamnetin-3-O-glucoside | O-glycosidic bond at 3-O position |
Secondary glycosylation | Rhamnosyltransferase | Isorhamnetin-3-O-glucoside + Uridine diphosphate-rhamnose | Isorhamnetin-3-O-neohesperidoside | Alpha-1,2 linkage between rhamnose and glucose |
The formation of Isorhamnetin-3-O-neohesperidoside requires precise enzymatic regulation of both O-methylation and glycosidic bond formation processes [11] [12]. The O-methylation step precedes glycosylation and involves the conversion of quercetin to isorhamnetin through the action of O-methyltransferase enzymes [13] [14].
O-methyltransferases constitute a large family of enzymes that methylate the oxygen atom of various secondary metabolites, including flavonoids [12] [14]. In the biosynthesis of isorhamnetin, quercetin 3'-O-methyltransferase specifically targets the 3'-hydroxyl group of quercetin, utilizing S-adenosyl-L-methionine as the methyl donor [13] [15]. This regiospecific methylation is crucial for the formation of the isorhamnetin backbone that serves as the substrate for subsequent glycosylation reactions [11].
The enzymatic regulation of O-methylation involves several factors, including the availability of S-adenosyl-L-methionine, enzyme expression levels, and substrate accessibility [12]. S-adenosyl-L-methionine is synthesized from methionine and adenosine triphosphate through the action of S-adenosyl-L-methionine synthetase, and its availability directly influences the rate of O-methylation reactions [14].
Research has shown that O-methyltransferases exhibit varying degrees of substrate specificity and regioselectivity [15] [12]. The quercetin 3'-O-methyltransferase demonstrates high specificity for the 3'-position of quercetin, distinguishing it from other O-methyltransferases that may target different hydroxyl positions on flavonoid substrates [13] [15].
The regulation of glycosidic bond formation involves multiple enzymatic steps that must be coordinated to ensure efficient production of the final glycoside product [7]. The expression and activity of glycosyltransferase enzymes are regulated at both transcriptional and post-translational levels [7]. Studies have demonstrated that different glycosyltransferase isoforms exhibit varying substrate preferences and kinetic properties, contributing to the diversity of flavonoid glycosides produced in plant systems [8] [7].
The sequential nature of glycosidic bond formation in Isorhamnetin-3-O-neohesperidoside biosynthesis requires careful regulation of enzyme activities to prevent the accumulation of intermediate products [6]. The coordination between uridine diphosphate-dependent glycosyltransferase and rhamnosyltransferase activities ensures efficient conversion of isorhamnetin to the final neohesperidoside derivative [6] [9].
Enzymatic Process | Key Enzyme | Cofactor/Co-substrate | Regulatory Factors | Product |
---|---|---|---|---|
S-adenosyl-L-methionine formation | S-adenosyl-L-methionine synthetase | Adenosine triphosphate, Methionine | Adenosine triphosphate levels, Methionine availability | S-adenosyl-L-methionine |
O-methylation | Quercetin 3'-O-methyltransferase | S-adenosyl-L-methionine | S-adenosyl-L-methionine availability, Enzyme expression | Isorhamnetin |
Primary glycosylation | Flavonoid 3-O-glycosyltransferase | Uridine diphosphate-glucose | Enzyme specificity, Substrate availability | Isorhamnetin-3-O-glucoside |
Secondary glycosylation | Rhamnosyltransferase | Uridine diphosphate-rhamnose | Enzyme activity, Sugar donor availability | Isorhamnetin-3-O-neohesperidoside |
The metabolic profiling studies have revealed that Isorhamnetin-3-O-neohesperidoside undergoes systematic biotransformation through deglycosylation and demethylation pathways [5] [16]. The compound is initially deglycosylated to form isorhamnetin-3-O-glucoside, followed by further deglycosylation to produce the aglycone isorhamnetin [5]. Subsequently, isorhamnetin undergoes demethylation to form quercetin, demonstrating the reversible nature of the methylation process under certain physiological conditions [5] [16].
Isorhamnetin-3-O-neohesperidoside demonstrates comprehensive antioxidant properties through multiple mechanistic pathways that collectively protect cellular systems from oxidative damage. The compound exhibits potent free radical scavenging capabilities across diverse reactive oxygen species, establishing its therapeutic potential in oxidative stress-related pathologies [1] [2] [3].
The primary antioxidant mechanism involves direct radical neutralization through hydrogen atom donation, particularly evident in its interaction with 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) diammonium salt radicals. This hydrogen donating mechanism enables the compound to effectively terminate radical chain reactions that would otherwise propagate cellular damage [1] [2]. Additionally, the compound demonstrates significant protective effects against hydroxyl radical-induced DNA damage in both plasmid DNA systems and bacterial cultures, indicating its capacity to preserve genomic integrity under oxidative stress conditions [1].
Lipid peroxidation inhibition represents another critical antioxidant mechanism, with isorhamnetin-3-O-neohesperidoside achieving an inhibitory concentration (IC50) of 0.6 millimolar against lipid peroxidation processes [1]. This activity is particularly relevant for protecting cellular membrane integrity, as lipid peroxidation can compromise membrane fluidity and cellular function. The compound's ability to inhibit lipid peroxidation stems from its capacity to interrupt the propagation phase of lipid oxidation by scavenging lipid peroxyl radicals and preventing the formation of lipid hydroperoxides [1].
The molecular basis of antioxidant activity involves the upregulation of endogenous antioxidant defense systems. Gene expression analysis reveals that isorhamnetin-3-O-neohesperidoside significantly upregulates transcription of genes related to the antioxidant system, including heme oxygenase 2 (HMOX2) and thioredoxin-like protein (TXNL) [1] [3]. These genes encode enzymes that play crucial roles in cellular antioxidant defense mechanisms, suggesting that the compound not only provides direct antioxidant protection but also enhances the cellular capacity for endogenous antioxidant production [3].
The xanthine oxidase inhibitory activity of isorhamnetin-3-O-neohesperidoside represents a significant mechanism for controlling oxidative stress and preventing hyperuricemia-related complications. The compound demonstrates potent inhibition of xanthine oxidase activity with an IC50 value of 48.75 micrograms per milliliter, positioning it as an effective natural inhibitor of this key enzyme in purine metabolism [2] [3].
Xanthine oxidase catalyzes the terminal reactions in purine catabolism, converting hypoxanthine to xanthine and subsequently xanthine to uric acid. During these reactions, the enzyme simultaneously generates superoxide anions and hydrogen peroxide as byproducts, contributing significantly to cellular oxidative burden [4] [5]. The inhibition of xanthine oxidase by isorhamnetin-3-O-neohesperidoside therefore provides dual benefits: reduction of uric acid production and decreased generation of reactive oxygen species [5].
The inhibitory mechanism involves binding interactions between the flavonoid structure and the molybdenum-containing active site of xanthine oxidase. Structural features essential for xanthine oxidase inhibition include the presence of hydroxyl groups at specific positions and the planar configuration of the flavonoid ring system [6]. The neohesperidoside sugar moiety attached to the isorhamnetin aglycone may influence binding affinity and selectivity, potentially enhancing the compound's inhibitory potency compared to the free aglycone [6].
Kinetic studies suggest that isorhamnetin-3-O-neohesperidoside functions as a mixed-type inhibitor of xanthine oxidase, similar to other flavonoid compounds in this class [6]. This inhibition pattern indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, effectively reducing both the affinity of the enzyme for its substrate and the maximum reaction velocity [6]. This dual inhibitory mechanism provides comprehensive control over xanthine oxidase activity across varying substrate concentrations.
Superoxide anion scavenging represents a critical component of the antioxidant profile of isorhamnetin-3-O-neohesperidoside, with the compound achieving an IC50 value of 30 micrograms per milliliter for superoxide anion neutralization [2] [3]. This activity is particularly important given the role of superoxide anions as primary initiators of oxidative damage cascades in biological systems [7].
The superoxide anion radical is generated through various physiological and pathological processes, including mitochondrial electron transport, enzymatic reactions involving xanthine oxidase and NADPH oxidase, and inflammatory cell activation [7]. Despite having relatively low reactivity compared to hydroxyl radicals, superoxide anions can initiate damaging reactions through their conversion to more reactive species via Fenton chemistry or through their interaction with nitric oxide to form peroxynitrite [7].
The neutralization mechanism employed by isorhamnetin-3-O-neohesperidoside involves direct electron transfer to the superoxide anion, converting it to molecular oxygen and preventing its participation in further oxidative reactions [7]. The phenolic hydroxyl groups present in the isorhamnetin structure serve as electron donors, becoming temporarily oxidized while neutralizing the superoxide radical [7]. The resulting phenoxyl radical formed from the antioxidant is stabilized through resonance delocalization across the flavonoid ring system, preventing further propagation of radical reactions [7].
The biological significance of superoxide anion scavenging extends beyond direct radical neutralization. Superoxide anions can inactivate iron-sulfur cluster-containing enzymes, which are critical components of numerous metabolic pathways including the tricarboxylic acid cycle and electron transport chain [7]. By preventing this enzymatic inactivation, isorhamnetin-3-O-neohesperidoside helps maintain cellular energy metabolism and metabolic homeostasis under oxidative stress conditions [7].
The compound's superoxide scavenging activity also contributes to the preservation of nitric oxide bioavailability. Superoxide anions readily react with nitric oxide to form peroxynitrite, thereby reducing the availability of nitric oxide for its physiological functions in vasodilation and endothelial function [7]. Through superoxide neutralization, isorhamnetin-3-O-neohesperidoside may help maintain vascular homeostasis and endothelial function [7].
The anti-inflammatory properties of isorhamnetin-3-O-neohesperidoside are prominently demonstrated through its modulation of High Mobility Group Box 1 (HMGB1) signaling pathways, representing a sophisticated mechanism for controlling inflammatory responses at the molecular level. HMGB1 functions as a damage-associated molecular pattern molecule that initiates and perpetuates inflammatory cascades when released from cells during stress or injury [8] [9] [10].
Isorhamnetin-3-O-neohesperidoside potently inhibits the lipopolysaccharide-induced release of HMGB1 from human endothelial cells, effectively interrupting the initial stages of HMGB1-mediated inflammatory responses [8]. This inhibition occurs through direct interference with the cellular mechanisms responsible for HMGB1 translocation from the nucleus to the extracellular space, preventing the protein from assuming its pro-inflammatory extracellular role [8]. The compound demonstrates particular efficacy in preventing HMGB1 release triggered by bacterial endotoxins, suggesting potential therapeutic applications in sepsis and endotoxin-mediated inflammatory conditions [8].
The downstream effects of HMGB1 inhibition extend to the prevention of HMGB1-dependent inflammatory responses, including the reduction of inflammatory cytokine production and the suppression of inflammatory cell activation [8]. HMGB1 normally functions as an alarmin that activates pattern recognition receptors, particularly Toll-like receptor 4 and receptor for advanced glycation end products, leading to nuclear factor-κB activation and subsequent inflammatory gene transcription [9] [10]. By preventing HMGB1 release, isorhamnetin-3-O-neohesperidoside effectively blocks this inflammatory signaling cascade at its source [8].
Vascular inflammatory responses are particularly susceptible to HMGB1-mediated damage, and isorhamnetin-3-O-neohesperidoside demonstrates significant protective effects against HMGB1-induced vascular hyperpermeability [8]. This protection is clinically relevant for conditions involving endothelial dysfunction and increased vascular permeability, such as acute lung injury, septic shock, and inflammatory vascular diseases [8]. The compound's ability to maintain endothelial barrier function under inflammatory conditions suggests potential applications in protecting against inflammatory-mediated organ dysfunction [8].
The inhibition of HMGB1-mediated leukocyte migration represents another important anti-inflammatory mechanism [8]. HMGB1 serves as a chemotactic factor that promotes inflammatory cell recruitment to sites of tissue damage or infection [9]. By preventing HMGB1 release and blocking its chemotactic activity, isorhamnetin-3-O-neohesperidoside helps limit inflammatory cell infiltration and reduces the intensity of local inflammatory responses [8]. This mechanism is particularly relevant for chronic inflammatory conditions where excessive leukocyte recruitment contributes to tissue damage and disease progression [8].
The molecular mechanisms underlying HMGB1 inhibition involve the modulation of redox-sensitive pathways that control HMGB1 release [9]. HMGB1 release is triggered by oxidative stress and inflammatory stimuli that activate specific kinase cascades and transcription factors [9]. Isorhamnetin-3-O-neohesperidoside may interfere with these signaling pathways through its antioxidant properties, preventing the oxidative modifications that promote HMGB1 translocation and release [9]. Additionally, the compound may directly stabilize HMGB1 within the nuclear compartment, preventing its cytoplasmic accumulation and subsequent release [9].
Isorhamnetin-3-O-neohesperidoside exhibits significant regulatory effects on osteoclastogenesis, the process of osteoclast differentiation and activation that is essential for bone remodeling and resorption [11] [12] [13]. The compound demonstrates a dose-dependent promotion of osteoclast formation when tested at concentrations ranging from 1 to 50 micromolar, indicating a concentration-response relationship that allows for precise modulation of bone resorption activity [12].
The promotion of osteoclastogenesis by isorhamnetin-3-O-neohesperidoside occurs through enhancement of receptor activator of nuclear factor-κB ligand (RANKL)-induced differentiation pathways [12]. RANKL represents the primary signal for osteoclast differentiation, binding to its receptor RANK on osteoclast precursor cells and initiating the complex cascade of transcriptional and post-translational events that drive osteoclast formation [12]. The compound potentiates this natural differentiation process, leading to increased numbers of mature, multinucleated osteoclasts capable of bone resorption [12].
Nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) serves as the master transcription factor controlling osteoclastogenesis, and isorhamnetin-3-O-neohesperidoside significantly upregulates NFATc1 expression in a time-dependent manner [12]. Over a five-day differentiation period, the compound progressively increases NFATc1 levels, with peak expression observed at later time points corresponding to mature osteoclast formation [12]. This upregulation is crucial because NFATc1 directly regulates the transcription of genes essential for osteoclast function, including those encoding bone resorption enzymes and cellular machinery required for bone matrix degradation [12].
The compound substantially upregulates expression of osteoclast-specific genes at concentrations of 1, 5, 25, and 50 micromolar [12]. Cathepsin K (CTSK), the primary collagenase responsible for degrading type I collagen in bone matrix, shows significant upregulation following isorhamnetin-3-O-neohesperidoside treatment [12]. Vacuolar-type H+-ATPase d2 (V-ATPase d2), which acidifies the resorption lacuna to facilitate bone mineral dissolution, demonstrates dose-dependent increased expression [12]. Tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclast activity and bone resorption, is markedly upregulated across all tested concentrations [12].
The molecular signaling pathways activated by isorhamnetin-3-O-neohesperidoside include the p38 mitogen-activated protein kinase and AKT serine/threonine kinase pathways [12]. Enhanced phosphorylation of p38 occurs within 10 to 30 minutes of compound exposure, indicating rapid activation of this stress-responsive kinase that plays essential roles in osteoclast differentiation and survival [12]. AKT phosphorylation is particularly enhanced at 20 minutes post-treatment, suggesting activation of pro-survival and metabolic pathways that support osteoclast viability and function [12].
Functional assessments demonstrate that isorhamnetin-3-O-neohesperidoside significantly promotes bone resorption activity as measured by resorption pit formation on bone-mimetic surfaces [12]. The compound enhances podosome actin ring formation, the specialized cellular structures that create the sealing zone necessary for effective bone resorption [12]. These podosomes concentrate proteolytic enzymes and proton pumps at the bone-cell interface, creating the acidic microenvironment required for bone matrix degradation [12].
In vivo studies using mouse models of tooth eruption demonstrate that isorhamnetin-3-O-neohesperidoside accelerates the resorption of crown-covered bone, a process essential for normal tooth eruption [12]. The compound increases the number of TRAP-positive osteoclasts surrounding the developing tooth crown and enhances the rate of bone resorption compared to control conditions [12]. This effect is mediated through upregulation of RANKL protein expression in the dental follicle tissues, creating a local environment that promotes osteoclast recruitment and activation [12].
Isorhamnetin-3-O-neohesperidoside demonstrates significant therapeutic potential in addressing metabolic dysfunction associated with diabetes mellitus, particularly type 2 diabetes, through comprehensive modulation of glucose homeostasis, insulin sensitivity, and metabolic signaling pathways [14] [15] [16] [17]. The compound's metabolic effects have been extensively characterized in animal models of diabetes, revealing mechanisms of action that address multiple aspects of diabetic pathophysiology [14] [16].
Blood glucose regulation represents a primary therapeutic target, and isorhamnetin-3-O-neohesperidoside achieves significant reductions in serum glucose levels comparable to metformin, the gold standard antidiabetic medication [14]. In high-fat diet and streptozotocin-induced diabetic mice, oral administration of isorhamnetin at 10 milligrams per kilogram body weight produces glucose-lowering effects similar to metformin administered at 200 milligrams per kilogram [14]. This potent hypoglycemic activity occurs through enhanced glucose uptake by peripheral tissues and improved glucose utilization pathways [14].
Insulin sensitivity improvement constitutes a fundamental mechanism underlying the antidiabetic effects of isorhamnetin-3-O-neohesperidoside [14] [15]. The compound significantly reduces the homeostasis model assessment of insulin resistance (HOMA-IR) index, restoring insulin sensitivity to levels comparable to non-diabetic control animals [14]. This improvement in insulin sensitivity is accompanied by normalization of serum insulin levels, suggesting that the compound enhances the effectiveness of endogenous insulin rather than simply increasing insulin secretion [14].
The molecular basis for improved insulin sensitivity involves upregulation of glucose transporter 4 (GLUT4) expression in skeletal muscle tissue [14]. GLUT4 represents the primary insulin-responsive glucose transporter responsible for glucose uptake in muscle and adipose tissues [14]. Enhanced GLUT4 expression increases the capacity for insulin-stimulated glucose uptake, thereby improving peripheral glucose utilization and reducing circulating glucose levels [14]. This mechanism is particularly important in type 2 diabetes, where insulin resistance primarily affects glucose uptake in peripheral tissues [14].
Adenosine monophosphate-activated protein kinase (AMPK) activation represents another crucial metabolic pathway modulated by isorhamnetin-3-O-neohesperidoside [14]. The compound significantly enhances phosphorylation of AMPK-α subunit, indicating activation of this master metabolic regulator [14]. AMPK activation promotes glucose uptake, fatty acid oxidation, and mitochondrial biogenesis while inhibiting gluconeogenesis and lipogenesis [14]. These metabolic effects collectively improve insulin sensitivity and glucose homeostasis while promoting more efficient energy utilization [14].
Lipid metabolism improvements accompany the glucose-lowering effects of isorhamnetin-3-O-neohesperidoside, with significant reductions observed in low-density lipoprotein cholesterol, total cholesterol, and triglyceride levels [14]. These lipid profile improvements are clinically relevant because dyslipidemia commonly accompanies diabetes and contributes to cardiovascular complications [14]. The lipid-lowering effects may result from AMPK activation, which promotes fatty acid oxidation and inhibits lipogenesis, leading to improved lipid homeostasis [14].
Oxidative stress reduction represents an important component of the metabolic benefits provided by isorhamnetin-3-O-neohesperidoside [14]. The compound significantly decreases malondialdehyde levels, a marker of lipid peroxidation, while increasing reduced glutathione concentrations and reducing oxidized glutathione levels [14]. This improved antioxidant status is particularly beneficial in diabetes, where chronic hyperglycemia promotes oxidative stress that contributes to diabetic complications including nephropathy, retinopathy, and neuropathy [14].
Anti-inflammatory effects complement the metabolic improvements, with isorhamnetin-3-O-neohesperidoside significantly reducing interleukin-6 levels in diabetic animals [14]. Chronic low-grade inflammation is a characteristic feature of type 2 diabetes that contributes to insulin resistance and metabolic dysfunction [14]. By reducing inflammatory cytokine production, the compound may help break the cycle of inflammation-induced insulin resistance that perpetuates diabetic pathophysiology [14].
Gut microbiota modulation represents an emerging mechanism through which isorhamnetin-3-O-neohesperidoside may exert its antidiabetic effects [17]. The compound influences the composition of intestinal microflora, promoting beneficial bacterial populations while reducing potentially harmful species [17]. These microbiotal changes are associated with increased short-chain fatty acid production, which can improve insulin sensitivity and glucose metabolism [17]. The gut microbiota modifications induced by the compound show significant correlations with improvements in inflammatory markers, blood lipids, and glucose homeostasis [17].